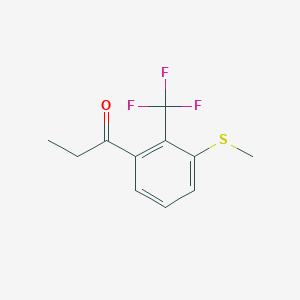
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring, which is further connected to a propanone moiety. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(methylthio)-2-(trifluoromethyl)benzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired ketone product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methylthio groups contribute to the compound’s reactivity and ability to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylthio)phenyl)propan-1-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(3-(Trifluoromethyl)phenyl)propan-1-one: Lacks the methylthio group, affecting its reactivity and applications.
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C11H11F3OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-8(15)7-5-4-6-9(16-2)10(7)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
OIWNXGFTERTFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


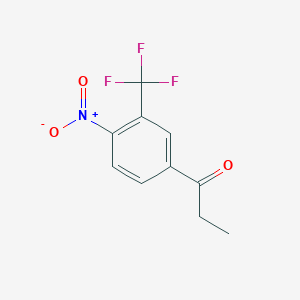
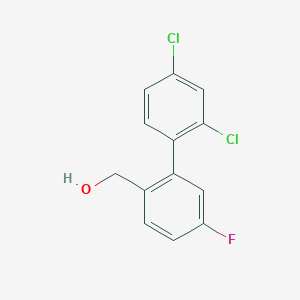
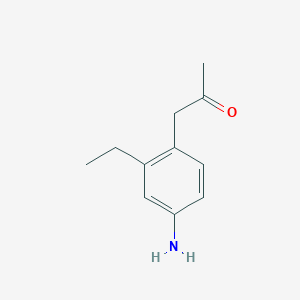
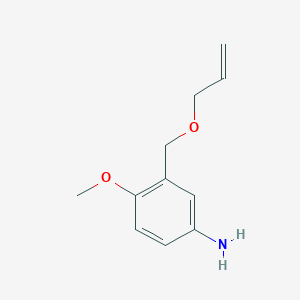

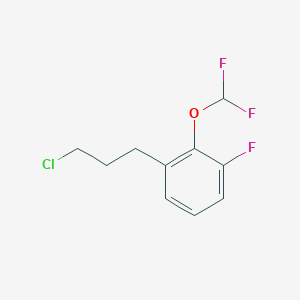
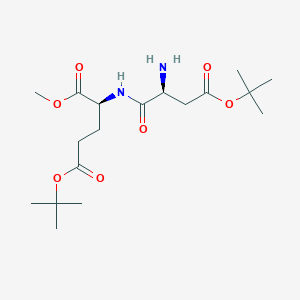

![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
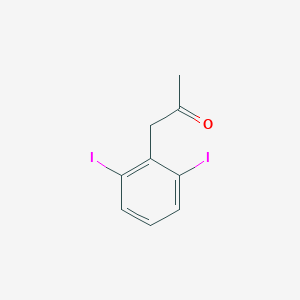
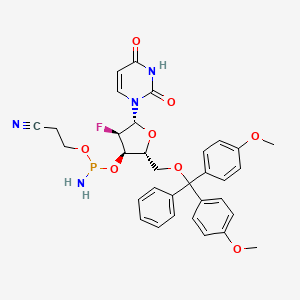
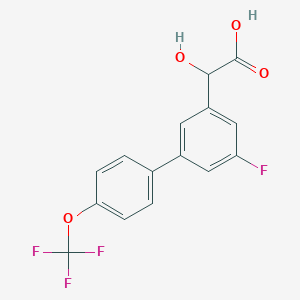
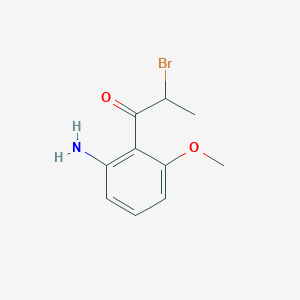
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
